N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring, a chromene ring, and a chlorophenyl group. Its molecular formula is C26H18ClNO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves multiple steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Formation of Chromene Ring: The chromene ring is typically formed by the reaction of salicylaldehyde with an ethyl acetoacetate in the presence of a base.
Coupling Reactions: The benzofuran and chromene intermediates are then coupled using a chlorophenyl isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve:
Optimization of Reaction Conditions: Scaling up the reaction conditions to ensure high yield and purity.
Catalysis: Using catalysts to enhance the reaction rate and selectivity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and chromene rings.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products include quinones and carboxylic acids.
Reduction: Products include alcohols and amines.
Substitution: Products include substituted benzofuran and chromene derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Protein Binding: Studied for its binding affinity to various proteins.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammation.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: Binds to the active site of enzymes, inhibiting their activity.
Receptor Binding: Interacts with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: Inserts between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide
- N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-propyl-4-oxo-4H-chromene-2-carboxamide
Uniqueness
- Structural Complexity : The presence of both benzofuran and chromene rings makes it unique.
- Functional Groups : The combination of chlorophenyl, carbamoyl, and carboxamide groups provides diverse reactivity.
- Applications : Its potential applications in multiple fields highlight its versatility.
Properties
Molecular Formula |
C27H19ClN2O5 |
---|---|
Molecular Weight |
486.9 g/mol |
IUPAC Name |
N-[2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-6-ethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C27H19ClN2O5/c1-2-15-7-12-22-19(13-15)20(31)14-23(34-22)26(32)30-24-18-5-3-4-6-21(18)35-25(24)27(33)29-17-10-8-16(28)9-11-17/h3-14H,2H2,1H3,(H,29,33)(H,30,32) |
InChI Key |
VAUSRPBTZXXNPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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